molecular formula C12H14FN3O B2367288 2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol CAS No. 1708780-48-6

2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No.: B2367288
CAS No.: 1708780-48-6
M. Wt: 235.262
InChI Key: AGNRBSBYJIADKN-UHFFFAOYSA-N
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Description

2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a fluoro-substituted phenyl group and a triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Fluoro-Substituted Phenyl Group: The fluoro-substituted phenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Propan-2-ol Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluoro-substituted phenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an antifungal agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The fluoro-substituted phenyl group enhances the compound’s binding affinity and specificity. The hydroxyl group in the propan-2-ol moiety can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal properties.

    Voriconazole: A triazole antifungal agent with a similar structure.

    Itraconazole: A triazole compound used to treat fungal infections.

Uniqueness

2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro-substituted phenyl group and the triazole ring enhances its potential as a bioactive compound with diverse applications in research and industry.

Properties

IUPAC Name

2-[1-(4-fluoro-2-methylphenyl)triazol-4-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c1-8-6-9(13)4-5-10(8)16-7-11(14-15-16)12(2,3)17/h4-7,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNRBSBYJIADKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=C(N=N2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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